(4-Fluoropyridin-3-yl)methanol hydrochloride
Overview
Description
(4-Fluoropyridin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C₆H₇ClFNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-fluoropyridine with formaldehyde and a reducing agent to yield (4-Fluoropyridin-3-yl)methanol, which is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for (4-Fluoropyridin-3-yl)methanol hydrochloride often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoropyridin-3-yl)methanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluoropyridine-3-carboxylic acid, while reduction could produce 4-fluoropyridin-3-ylmethanol .
Scientific Research Applications
(4-Fluoropyridin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Fluoropyridin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The methanol group can also participate in hydrogen bonding, further affecting the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
(3-Fluoropyridin-4-yl)methanol: Similar in structure but with the fluorine atom and methanol group in different positions.
2-Fluoropyridine: Lacks the methanol group but has a similar fluorinated pyridine ring.
4-Fluorobenzyl alcohol: Contains a fluorine atom and a methanol group but with a benzene ring instead of a pyridine ring
Uniqueness
(4-Fluoropyridin-3-yl)methanol hydrochloride is unique due to the specific positioning of the fluorine atom and methanol group on the pyridine ring. This unique structure can result in distinct chemical properties and biological activities, making it valuable for various research applications .
Biological Activity
(4-Fluoropyridin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C₆H₇ClFNO. It is a derivative of pyridine, known for its diverse applications in chemistry and biology. This compound is particularly interesting due to its unique structure, which enhances its biological activity through specific interactions with molecular targets.
- Molecular Formula : C₆H₇ClFNO
- Molecular Weight : 161.58 g/mol
- CAS Number : 1946021-34-6
Synthesis
The synthesis of this compound typically involves:
- Reaction of 4-fluoropyridine with formaldehyde : This step is followed by reduction to yield (4-Fluoropyridin-3-yl)methanol.
- Formation of hydrochloride salt : The methanol compound is then converted into its hydrochloride form for stability and solubility in biological studies.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom in the pyridine ring enhances binding affinity, while the methanol group can engage in hydrogen bonding, influencing various biochemical pathways.
Applications in Biological Research
- Enzyme Interaction Studies : The compound has been utilized to study enzyme kinetics and metabolic pathways, particularly in relation to potassium channel modulation.
- Therapeutic Potential : Research indicates that derivatives of pyridine, including this compound, may serve as potassium channel inhibitors, which are beneficial in treating conditions like multiple sclerosis and spinal cord injuries .
Study on Potassium Channel Inhibition
A notable study investigated the effects of 4-aminopyridine derivatives, including this compound, on potassium channels. The results demonstrated that these compounds could significantly enhance neuronal conduction by blocking potassium channels exposed due to demyelination. This effect was particularly noted in models simulating multiple sclerosis and traumatic brain injury .
Enzyme Assays
In enzyme assays focused on phosphodiesterase inhibition, this compound exhibited varying degrees of inhibitory activity against different phosphodiesterase isoforms. The compound's structural modifications were correlated with changes in potency, highlighting its potential as a lead compound for further drug development .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
(3-Fluoropyridin-4-yl)methanol | Fluorine at different position | Similar enzyme interactions |
2-Fluoropyridine | Lacks methanol group | Reduced biological activity |
4-Fluorobenzyl alcohol | Benzene ring instead of pyridine | Different interaction profile |
The unique positioning of the fluorine atom and methanol group in this compound contributes to its distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
(4-fluoropyridin-3-yl)methanol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJHKCUXCOOXFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1F)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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